
2-Isopropyl-5-methylhex-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylhex-4-enal is an organic compound with the molecular formula C10H18O . It is a colorless liquid with a strong lemon-like aroma. This compound is used primarily in the fragrance industry due to its pleasant scent .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-5-methylhex-4-enal can be synthesized through several methods. One common method involves the aldol condensation of isovaleraldehyde with acetone, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylhex-4-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-5-methylhex-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylhex-4-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of imines. This reactivity is crucial in its biological activities, such as antimicrobial effects, where it can disrupt microbial cell walls and inhibit growth .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylhex-2-enal: Another isomer with similar properties but different structural arrangement.
2-Hexenal, 5-methyl-2-(1-methylethyl): A compound with a similar backbone but different functional groups.
Uniqueness
2-Isopropyl-5-methylhex-4-enal is unique due to its specific structural arrangement, which imparts a distinct lemon-like aroma. This makes it particularly valuable in the fragrance industry compared to its isomers and other similar compounds .
Properties
CAS No. |
5989-36-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylhex-4-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,9-10H,6H2,1-4H3 |
InChI Key |
QGWHBDAFRDCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


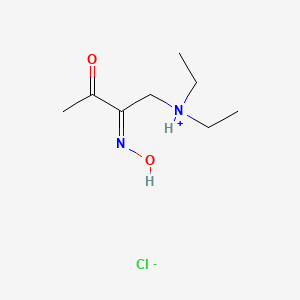
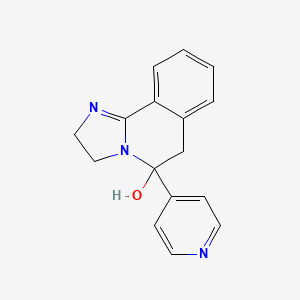
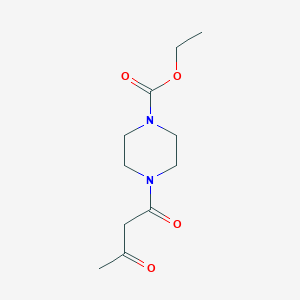
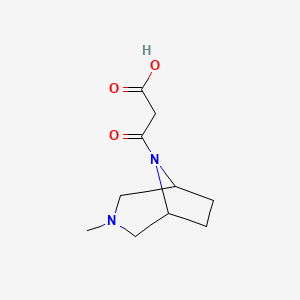
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
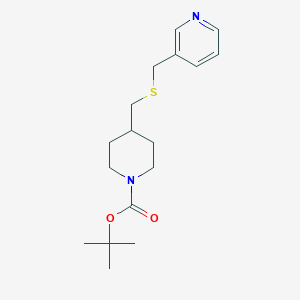
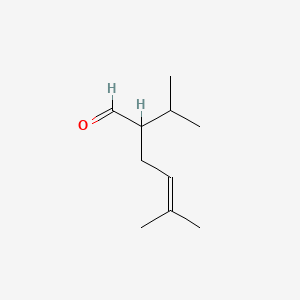
![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)
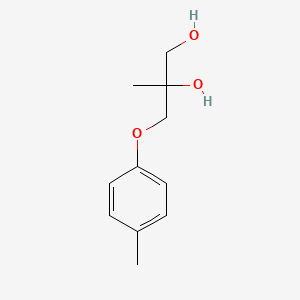
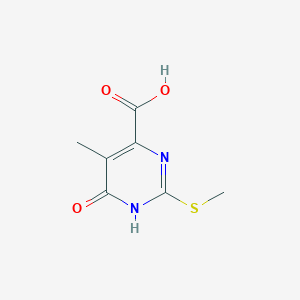
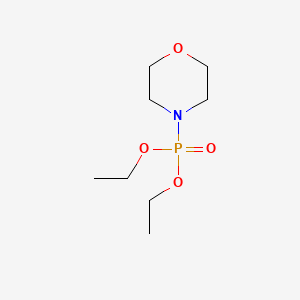
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)
